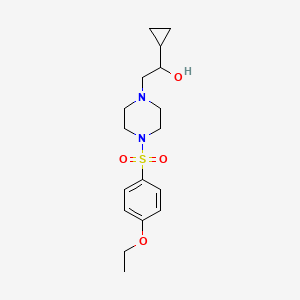

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

CAS No.: 1396884-36-8

Cat. No.: VC6358336

Molecular Formula: C17H26N2O4S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396884-36-8 |

|---|---|

| Molecular Formula | C17H26N2O4S |

| Molecular Weight | 354.47 |

| IUPAC Name | 1-cyclopropyl-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

| Standard InChI | InChI=1S/C17H26N2O4S/c1-2-23-15-5-7-16(8-6-15)24(21,22)19-11-9-18(10-12-19)13-17(20)14-3-4-14/h5-8,14,17,20H,2-4,9-13H2,1H3 |

| Standard InChI Key | IBQBCKCNXZPZBS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a central piperazine ring () substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with a 4-ethoxyphenylsulfonyl moiety. The cyclopropyl ring is attached to the ethanol side chain, contributing steric complexity. Key structural attributes include:

-

Piperazine Core: A six-membered diamine ring that enhances solubility and enables hydrogen bonding with biological targets .

-

Sulfonyl Bridge: The group links the piperazine to the 4-ethoxyphenyl ring, a configuration known to improve metabolic stability and receptor affinity .

-

Ethoxyphenyl Group: The para-ethoxy substitution () introduces electron-donating effects, potentially modulating electronic interactions in binding sites.

-

Cyclopropyl-Ethanol Moiety: The cyclopropane ring imposes torsional strain, which may influence conformational dynamics in solution .

Table 1: Structural Descriptors

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves multi-step reactions, as outlined in patent and database records :

-

Piperazine Functionalization:

-

Cyclopropane Incorporation:

-

Cyclopropanation is achieved through a Simmons–Smith reaction or transition metal-catalyzed cyclization, though specific details remain proprietary.

-

Yield optimization (reported up to 91% for analogous compounds ) requires careful control of stoichiometry, temperature, and solvent polarity. Purification typically involves column chromatography with methanol/dichloromethane gradients .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| LogP (Predicted) | 2.1–2.5 | |

| Hydrogen Bond Donors | 2 (hydroxyl and piperazine NH) | |

| Hydrogen Bond Acceptors | 6 (sulfonyl O, ether O, hydroxyl O) |

Research Challenges and Future Directions

Knowledge Gaps

-

In Vitro/In Vivo Profiles: Absence of published cytotoxicity or pharmacokinetic data necessitates preclinical assays .

-

Stereochemical Effects: The impact of cyclopropane stereochemistry on bioactivity remains unexplored .

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume